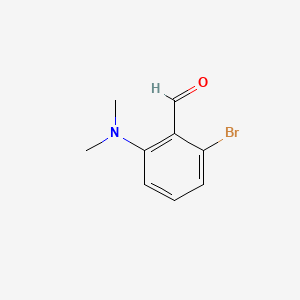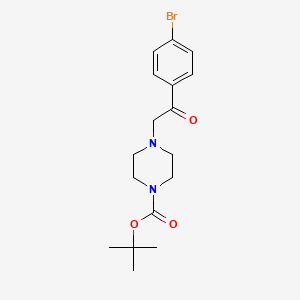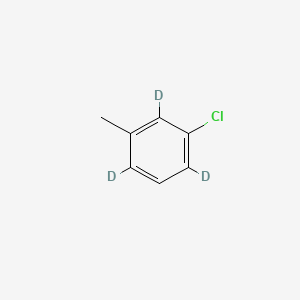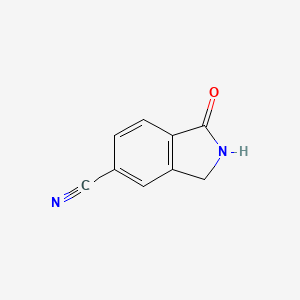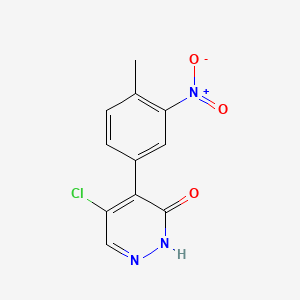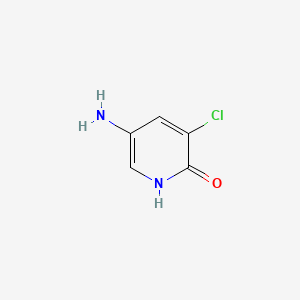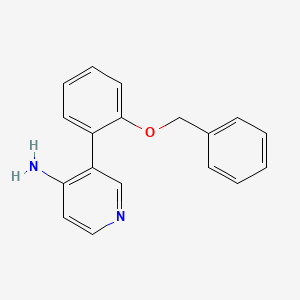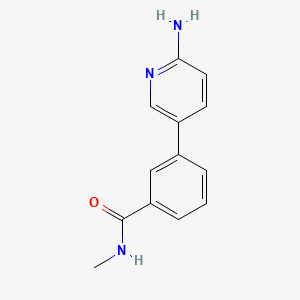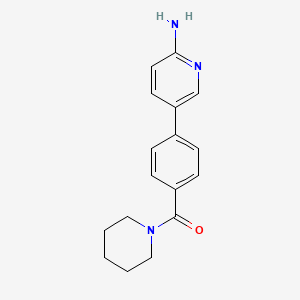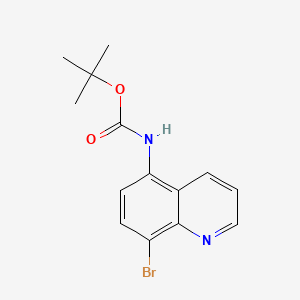
5-(N-BOC-Amino)-8-bromoquinoline
Übersicht
Beschreibung
N-BOC-Amino compounds are a class of organic compounds that contain an amino group protected by a tert-butyl carbamate (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and other amine-containing compounds .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Chemical Reactions Analysis
Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical And Chemical Properties Analysis
Boc-protected amines are generally stable under a wide range of conditions . They are resistant to most nucleophiles and bases, but can be cleaved under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
5-(N-BOC-Amino)-8-bromoquinoline serves as a pivotal intermediate in the chemoselective synthesis of quinoline derivatives. For instance, the preparation of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process highlights its role in generating compounds with significant antimicrobial activities. These sulfonate derivatives, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, have demonstrated potent antibacterial and antifungal activities against tested pathogens, underscoring the compound's importance in medicinal chemistry and drug development (P. Krishna, 2018).
Catalytic Applications
The compound also finds application in palladium-catalyzed microwave-assisted amination reactions. Research indicates that 1-aminonaphthalenes and 5- and 8-aminoquinolines can be efficiently synthesized from respective aryl bromides under microwave conditions, with improved yields over standard conditions. This methodological advancement facilitates the synthesis of desired products from 5-bromo-8-cyanoquinoline, showcasing the compound's utility in enhancing synthetic efficiencies and yields in organic chemistry (Tammy C. Wang et al., 2003).
Anticancer Potential
The interaction of 5-amino-8-hydroxyquinoline derivatives with bovine serum albumin (BSA) as potential anticancer agents has been extensively studied. These derivatives, including modifications on the 8-hydroxyquinoline scaffold, exhibit promising proteasome inhibitory activity, suggesting their potential to synergize with other treatments for combating cancers. The binding affinities and drug-likeness properties of these compounds indicate good bioavailability in plasma, making them significant for pharmacokinetic and pharmacodynamic studies in cancer research (Waralee Ruankham et al., 2021).
Material Science Applications
In the realm of materials science, 5-(N-BOC-Amino)-8-bromoquinoline and its derivatives have been investigated for their anticorrosion properties. For example, derivatives such as 5-aminomethyl-8-hydroxyquinoline (AMHQ), among others, were tested for their efficacy in inhibiting corrosion of carbon steel in hydrochloric acid solution. These studies not only highlight the compound's relevance in corrosion protection but also illustrate the potential for developing new materials with enhanced durability and longevity (M. Faydy et al., 2017).
Wirkmechanismus
Target of Action
Compounds with n-boc protection are often used in peptide synthesis . The BOC group (tert-butyloxycarbonyl) is a protective group for amines, preventing unwanted reactions at the amine group during chemical synthesis .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection. This involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) to form a carbamate . The BOC group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst .
Pharmacokinetics
The boc group is known to be stable towards a wide range of nucleophilic reagents and alkaline reaction conditions , which could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of 5-(N-BOC-Amino)-8-bromoquinoline is influenced by various factors. For instance, the Suzuki–Miyaura coupling reaction is known to be mild and functional group tolerant . Additionally, the N-Boc protection reaction can be carried out in ethanol at 40–45 °C .
Zukünftige Richtungen
The use of Boc-protected amines in the synthesis of peptides and other amine-containing compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring new applications for these compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-(8-bromoquinolin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)12-9(11)5-4-8-16-12/h4-8H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYTIZMSSGRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC=NC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742876 | |
| Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-BOC-Amino)-8-bromoquinoline | |
CAS RN |
1365272-14-5 | |
| Record name | Carbamic acid, N-(8-bromo-5-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



